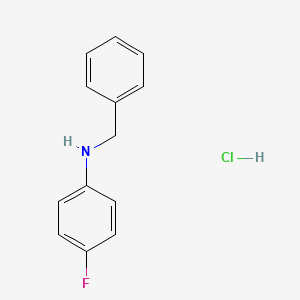

N-Benzyl-4-fluoroaniline Hydrochloride

Description

Properties

Molecular Formula |

C13H13ClFN |

|---|---|

Molecular Weight |

237.70 g/mol |

IUPAC Name |

N-benzyl-4-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C13H12FN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |

InChI Key |

HFJJXNYCSVVANP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N Benzyl 4 Fluoroaniline Hydrochloride

Direct N-Alkylation Strategies of Fluoroanilines

Direct N-alkylation represents the most straightforward approach to synthesizing N-Benzyl-4-fluoroaniline. This involves the reaction of 4-fluoroaniline (B128567) with a benzylating agent. The primary challenge in this method is to control the degree of alkylation, preventing the formation of the tertiary amine, N,N-dibenzyl-4-fluoroaniline.

Benzylation Reactions of 4-Fluoroaniline

The classical and most common method for the N-benzylation of 4-fluoroaniline involves a nucleophilic substitution (SN2) reaction with a benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide. evitachem.comphasetransfer.com In this reaction, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (e.g., HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. evitachem.com Common bases include inorganic carbonates (e.g., potassium carbonate) or hydroxides. evitachem.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) often being used to facilitate the reaction. evitachem.com

General Reaction Scheme:

F-C₆H₄-NH₂ + C₆H₅-CH₂-Cl + Base → F-C₆H₄-NH-CH₂-C₆H₅ + Base·HCl

While straightforward, this method can suffer from drawbacks such as the use of reactive and potentially hazardous alkyl halides and the formation of dialkylation products. thieme-connect.com Optimization often involves careful control of stoichiometry, reaction temperature, and the choice of base and solvent to maximize the yield of the desired secondary amine.

Catalytic N-Alkylation of 4-Fluoroaniline with Benzyl Alcohols

To circumvent the issues associated with alkyl halides, catalytic methods using benzyl alcohol as the alkylating agent have gained prominence. thieme-connect.com These "green" methodologies are characterized by high atom economy, as the only byproduct is water. researchgate.net These reactions typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgrsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde (benzaldehyde). This aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the final N-alkylated amine. fudan.edu.cn

Homogeneous catalysts for this transformation are typically transition metal complexes that are soluble in the reaction medium. A variety of precious metals such as ruthenium, rhodium, and iridium, as well as more abundant first-row transition metals like nickel and manganese, have been employed. rsc.orgnih.govnih.gov

For instance, nickel-based systems, such as NiBr₂ with a base additive like t-BuOK, have been reported for the N-alkylation of anilines with benzyl alcohol. rsc.org Manganese pincer complexes have also shown high activity and selectivity for the mono-alkylation of various anilines under relatively mild conditions (80–100 °C). nih.gov These catalytic systems often require a basic additive to facilitate the dehydrogenation of the alcohol. rsc.orgnih.gov The performance of these catalysts can be fine-tuned by modifying the ligand environment around the metal center.

| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |

| NiBr₂ | t-BuOK | Toluene | 110-140 | Utilizes an inexpensive first-row transition metal. rsc.org |

| Manganese Pincer Complex | t-BuOK | Toluene | 80-100 | High chemoselectivity for mono-alkylation; tolerates various functional groups. nih.gov |

| NHC–Ir(III) Complexes | KOtBu | Toluene | 120 | Effective for a wide range of substituted anilines and benzyl alcohols. nih.gov |

Heterogeneous catalysts offer significant practical advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, minimal product contamination, and enhanced reusability. thieme-connect.comorganic-chemistry.org Supported metal nanoparticles are a common class of heterogeneous catalysts for this reaction.

Palladium supported on charcoal (Pd/C) has been used to mediate the N-alkylation of anilines. thieme-connect.comorganic-chemistry.org Nickel nanoparticles supported on materials like θ-Al₂O₃ have proven to be highly active and reusable for the alkylation of anilines with benzyl alcohol under additive-free conditions. acs.orgresearchgate.net The activity of these catalysts often depends on the nature of the support material, with acid-base bifunctional supports showing enhanced performance. acs.orgresearchgate.net Gold-based catalysts, such as Au/TiO₂-VS, have also been shown to be highly selective for the N-alkylation of aniline with benzyl alcohol. fudan.edu.cn

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Key Features |

| Pd/C | THF | 170 (MW) | up to 99 | Reusable catalyst, high atom economy. organic-chemistry.org |

| Ni/θ-Al₂O₃ | Toluene | 150 | >99 | Additive-free conditions, reusable, high turnover number. acs.orgresearchgate.net |

| Au/TiO₂-VS | Toluene | 120 | 92 | Highly selective, operates under mild conditions. fudan.edu.cn |

Phase-Transfer Catalysis in N-Alkylation

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase). crdeepjournal.org For the N-alkylation of 4-fluoroaniline, PTC allows the use of inexpensive inorganic bases like aqueous sodium hydroxide (B78521), while the aniline and benzyl halide remain in an organic solvent. acsgcipr.orggoogle.com

The catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium salt, facilitates the reaction by transferring the hydroxide anion (as a more lipophilic ion pair) into the organic phase. crdeepjournal.orgkyushu-u.ac.jp This anion then deprotonates the aniline, generating the more nucleophilic anilide anion, which rapidly reacts with the benzyl halide. PTC offers several advantages, including milder reaction conditions, the elimination of hazardous and expensive organic bases and anhydrous solvents, and often, higher selectivity for mono-alkylation. crdeepjournal.orgacsgcipr.org

The efficiency of a phase-transfer catalyst is related to its structure, particularly the size of the alkyl groups on the quaternary ammonium cation, which influences its solubility and ion-pairing characteristics in the organic phase. acsgcipr.org

Multicomponent and One-Pot Synthetic Approaches

To enhance process efficiency, reduce waste, and simplify operations, multicomponent and one-pot reactions have been developed. These strategies combine multiple reaction steps into a single procedure without the need to isolate intermediate compounds. google.com

In the context of N-Benzyl-4-fluoroaniline synthesis, a one-pot approach could involve the in situ formation of an imine followed by its reduction. For example, a reaction could be designed where 4-fluoroaniline and benzaldehyde are condensed to form N-benzylidene-4-fluoroaniline, which is then reduced in the same reaction vessel to yield the final product.

Integrated Protection-Condensation Reactions

A "one-pot" method has been developed for the synthesis of N-(4-Fluorophenyl)-4-benzyloxybenzylidene amine, a related precursor, which integrates the protection of a hydroxyl group and a subsequent condensation reaction. This approach offers advantages in terms of operational simplicity and cost-effectiveness. The process involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of an alkali metal carbonate and a catalyst. Following the completion of this benzylation step, 4-fluoroaniline is added to the reaction mixture to facilitate the condensation reaction. google.com

Reductive Amination Pathways for N-Benzyl-4-fluoroaniline Precursors

Reductive amination represents a versatile and widely employed method for the formation of C-N bonds and is a key strategy for the synthesis of N-benzyl-4-fluoroaniline and its precursors. This reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of N-benzyl-4-fluoroaniline, this pathway would involve the reaction of 4-fluoroaniline with benzaldehyde to form the corresponding imine, which is then reduced. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comredalyc.org The choice of reducing agent can be critical for selectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com

The efficiency of reductive amination can be influenced by several factors, including the choice of solvent and the presence of catalysts or additives. For instance, the use of a cation exchange resin like DOWEX(R)50WX8 in conjunction with NaBH₄ in THF has been shown to be an effective system for the reductive amination of benzaldehyde with aniline. redalyc.org

| Reactants | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) |

| Benzaldehyde, Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 min | 91 |

This table presents data on a related reductive amination reaction to illustrate the efficiency of the methodology.

Grignard Addition/Hydrogenation Procedures in Related Syntheses

While not a direct route to N-Benzyl-4-fluoroaniline, Grignard addition reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and can be employed in the synthesis of precursors or analogs. The addition of a Grignard reagent, such as benzylmagnesium chloride, to an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively. beilstein-journals.org

In a related context, the regioselective addition of Grignard reagents to N-acylpyrazinium salts has been demonstrated to produce substituted 1,2-dihydropyrazines in moderate to excellent yields. beilstein-journals.org This highlights the versatility of Grignard reagents in creating complex molecular architectures. Subsequent chemical transformations, such as hydrogenation, could then be employed to modify the molecule further. For example, catalytic hydrogenation is a common method for the reduction of various functional groups and could be used to convert an imine or other unsaturated group to a saturated amine. nih.gov

Precursor-Based Synthesis and Derivatization

The synthesis of N-Benzyl-4-fluoroaniline Hydrochloride can also be approached through the modification of advanced precursors and the application of various derivatization strategies. These methods allow for the introduction of specific functional groups and the construction of the target molecule from more complex starting materials.

Conversion from N-(4-Fluorophenyl)-4-benzyloxybenzylidene Amine

N-(4-Fluorophenyl)-4-benzyloxybenzylidene amine serves as a key intermediate in several synthetic routes. google.com The conversion of this imine to N-Benzyl-4-fluoroaniline would typically involve the reduction of the imine functional group. This can be achieved through catalytic hydrogenation or by using hydride reducing agents such as sodium borohydride.

| Step | Reactants | Reagents/Conditions | Temperature | Time |

| 1. Benzylation | 4-hydroxybenzaldehyde, Benzyl chloride | Alkali metal carbonate, Catalyst | 45-110 °C | 1-10 hours |

| 2. Condensation | Intermediate from Step 1, 4-fluoroaniline | - | 30-80 °C | 1-5 hours |

Nitrosation and Denitrosation Strategies for Aniline Derivatives

Nitrosation and denitrosation reactions are important transformations for aniline derivatives, often used for the introduction or removal of a nitroso group. The nitrosation of anilines can be achieved using various nitrosating agents, such as N₂O₄ in non-aqueous donor solvents. rsc.org The kinetics of such reactions indicate that the rate-determining step often involves the formation of the nitrosating agent, NO⁺. rsc.org

Denitrosation, the removal of the nitroso group, can be acid-catalyzed. The mechanism can involve a rate-determining attack by a nucleophile on the protonated form of the nitroso-amine. rsc.org In some cases, N-nitroso anilines can serve as a self-providing source of a nitro group for the nitration of N-alkylanilines. researchgate.net These strategies, while not directly leading to N-benzyl-4-fluoroaniline, are crucial for the functionalization and manipulation of aniline precursors.

Multi-step Functionalization of Aniline Derivatives Leading to N-Benzyl-4-fluoroaniline Congeners

The synthesis of N-Benzyl-4-fluoroaniline and its congeners often involves multi-step functionalization of aniline derivatives. These strategies allow for the precise introduction of various substituents on the aniline ring. A notable development is the para-selective C-H olefination of aniline derivatives catalyzed by a Pd/S,O-ligand system. uva.nl This method allows for the direct functionalization of the C-H bond at the para position, offering a more efficient alternative to traditional multi-step syntheses that often require protecting groups and pre-functionalized starting materials. uva.nl

The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aniline ring. uva.nl This approach is scalable and can utilize oxygen as the sole oxidant, enhancing its environmental credentials. uva.nl Such advanced C-H functionalization techniques represent a significant step forward in the synthesis of complex aniline derivatives.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry, such as atom economy, reaction efficiency, and the use of safer solvents, are critical in developing more sustainable synthetic methodologies for this compound. The application of these principles not only minimizes the environmental impact but can also lead to more cost-effective and efficient industrial production. bu.eduwikipedia.org

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. bu.edugoogle.com An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product. google.com The synthesis of N-Benzyl-4-fluoroaniline can be approached through several routes, with two common methods being reductive amination and nucleophilic substitution. The atom economy of these routes can be calculated and compared to assess their efficiency from a green chemistry perspective.

Route 1: Reductive Amination

Route 2: Nucleophilic Substitution

A traditional method for forming the N-benzyl bond is the nucleophilic substitution reaction between 4-fluoroaniline and benzyl chloride. orgsyn.org This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed. orgsyn.org The byproducts of this reaction include sodium chloride and carbonic acid (which decomposes to water and carbon dioxide). orgsyn.org

The theoretical atom economy for these two synthetic routes can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 bu.edu

| Synthetic Route | Reactants | Desired Product | Byproducts | Calculated Atom Economy (%) |

|---|---|---|---|---|

| Reductive Amination | 4-Fluoroaniline (C₆H₆FN) + Benzaldehyde (C₇H₆O) + H₂ | N-Benzyl-4-fluoroaniline (C₁₃H₁₂FN) | Water (H₂O) | 91.4% |

| Nucleophilic Substitution | 4-Fluoroaniline (C₆H₆FN) + Benzyl Chloride (C₇H₇Cl) + Sodium Bicarbonate (NaHCO₃) | N-Benzyl-4-fluoroaniline (C₁₃H₁₂FN) | Sodium Chloride (NaCl) + Water (H₂O) + Carbon Dioxide (CO₂) | 62.6% |

As the data indicates, the reductive amination pathway exhibits a significantly higher atom economy than the nucleophilic substitution route. This is primarily because the main byproduct is a single molecule of water, whereas the substitution reaction generates multiple byproducts, including a salt and carbon dioxide, leading to more "wasted" atoms. rsc.orgorgsyn.org High reaction efficiency is also achieved in one-pot syntheses, which simplify procedures and can reduce waste, making them suitable for industrial applications. bu.edugoogle.com

Solvent Selection and Minimization

The choice of solvent is another critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. google.com The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.

In the context of N-Benzyl-4-fluoroaniline synthesis:

Reductive Amination (Route 1): This reaction is often performed in solvents like anhydrous ethanol. rsc.org Ethanol is considered a greener solvent compared to many traditional organic solvents as it is derived from renewable resources and is biodegradable.

Efforts to further improve the environmental profile of these syntheses focus on solvent minimization and the exploration of greener alternatives. Strategies include:

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding the solid reactants together, can dramatically reduce waste. rsc.orgrsc.org

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, have low toxicity, and can be sustainable alternatives to traditional volatile organic compounds. google.com

Aqueous Micellar Chemistry: Using surfactants in water can create micelles that act as nanoreactors, allowing reactions of non-water-soluble compounds to be carried out in an aqueous medium. researchgate.net

| Solvent | Green Chemistry Considerations | Potential Application in Synthesis |

|---|---|---|

| Ethanol | Renewable source, biodegradable, relatively low toxicity. rsc.org | Commonly used in reductive amination. rsc.org |

| Water | Non-toxic, non-flammable, abundant, and inexpensive. orgsyn.org | Used in nucleophilic substitution reactions. orgsyn.org |

| Deep Eutectic Solvents (DESs) | Often biodegradable, low toxicity, sustainable. google.com | Alternative green solvent for N-alkylation of anilines. google.com |

| No Solvent (Neat) | Eliminates solvent waste completely, high reaction concentration. rsc.orgrsc.org | Feasible for some imine formation and amination reactions. rsc.org |

By optimizing reaction conditions to use greener solvents or to eliminate them entirely, the synthesis of this compound can be made more sustainable. The choice between different synthetic routes and solvent systems often involves a trade-off between atom economy, reaction efficiency, cost, and the environmental impact of all materials used in the process. researchgate.net

Chemical Reactivity and Mechanistic Investigations of N Benzyl 4 Fluoroaniline Hydrochloride

Catalytic Hydrogenation and Hydrodebenzylation Kinetics

The kinetics of the palladium-catalyzed hydrogenation of N-Benzyl-4-fluoroaniline have been the subject of detailed investigation to understand the factors that govern the reaction rate and selectivity. These studies are crucial for optimizing the synthesis of desired products while minimizing unwanted side reactions.

The palladium-catalyzed hydrogenation of N-Benzyl-4-fluoroaniline Hydrochloride primarily proceeds through a hydrodebenzylation pathway to yield 4-fluoroaniline (B128567) and toluene. This reaction is a common method for the removal of benzyl (B1604629) protecting groups from amines. The general mechanism involves the adsorption of the reactants onto the palladium catalyst surface, followed by the cleavage of the C-N bond and subsequent reaction with hydrogen. Mechanistic studies, including the evaluation of Langmuir-Hinshelwood models, have been employed to describe the kinetics of this debenzylation process. researchgate.net

A significant challenge in the catalytic hydrogenation of this compound is the potential for a competing hydrodefluorination reaction. This side reaction leads to the formation of aniline (B41778) and other defluorinated byproducts. The selectivity between debenzylation and defluorination is a critical aspect of these investigations, as it determines the purity of the desired 4-fluoroaniline product. The reaction conditions can be tuned to favor one pathway over the other. researchgate.net

The selective cleavage of the benzyl group over the fluorine atom is highly dependent on the reaction conditions. Key parameters that have been studied for their impact on selectivity include temperature, hydrogen pressure, the solvent and buffer system, and the presence of acid or base modifiers.

Illustrative Effect of Temperature and Hydrogen Pressure on Hydrogenation

| Parameter | Effect on Reaction Rate | General Effect on Selectivity (Debenzylation vs. Defluorination) |

| Temperature | Increases | Can be complex; may affect selectivity depending on the system |

| Hydrogen Pressure | Increases | Higher pressure can favor debenzylation |

Note: This table is illustrative of general trends and the precise effects can be system-dependent.

The choice of solvent and the use of buffer systems have a pronounced effect on the reaction pathways. Polar solvents have been observed to accelerate both debenzylation and dehalogenation reactions in similar systems. researchgate.net The use of a buffer system is particularly important as it can control the pH of the reaction medium. This is critical because the generation of acidic byproducts during the reaction can alter the catalyst's activity and selectivity. A stable pH environment, maintained by a buffer, can help to achieve more consistent and predictable reaction outcomes.

Illustrative Influence of Solvent and Buffer on Reaction

| Condition | General Effect |

| Polar Solvents | Increased rate of both debenzylation and defluorination |

| Buffered System | Stabilizes pH, leading to more controlled and selective reaction |

Note: This table provides a qualitative illustration of the effects.

The addition of acid or base modifiers can significantly alter the selectivity of the catalytic hydrogenation. In related systems, the presence of catalytic amounts of a strong acid has been shown to increase the rate of debenzylation while suppressing dehalogenation. researchgate.net It is believed that the protonation of the amine functionality can influence its interaction with the catalyst surface, thereby affecting the relative rates of the competing reactions. The rate of deprotection for similar compounds, such as 4-chloro-N,N-dibenzylaniline, has been observed to increase significantly when the pH of the medium is below the pKa of the benzyl-protected amine. researchgate.net

Influence of Reaction Parameters on Selectivity

Catalyst Type and Support Effects

Research into the N-alkylation of anilines with alcohols, a common method for synthesizing N-benzylanilines, has explored a variety of catalytic systems. For instance, the N-alkylation of various anilines with benzyl alcohol has been successfully achieved using manganese pincer complexes. nih.gov These homogeneous catalysts have demonstrated good to excellent yields for the N-monoalkylation product. nih.gov In the realm of heterogeneous catalysis, which offers advantages in catalyst separation and recycling, several systems have been investigated for similar reactions. A study on the N-alkylation of aniline and its substituted forms with different benzyl alcohols utilized a catalyst composed of cobalt-nitrogen species supported on N-doped carbon (CoNₓ@NC). researchgate.net Another investigation focused on a Nickel-organoclay catalyst (Ni(30)/O-clay) for the alkylation of aniline with benzyl alcohol, highlighting the role of mesoporous structures and acidic sites in catalytic activity. researchgate.net

While studies specifically detailing catalyst and support effects for this compound are limited, the synthesis of the free base, N-benzyl-4-fluoroaniline, has been reported using an iron(II) chloride catalyst with a supporting ligand. lookchem.com This reaction, which couples 4-fluoroaniline with benzyl alcohol, proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then condenses with the amine, followed by reduction of the resulting imine.

The table below summarizes various catalytic systems used for the N-alkylation of anilines with benzyl alcohols, providing insights into the types of catalysts and conditions that are effective for this class of transformation.

| Catalyst System | Aniline Substrate | Alcohol Substrate | Base/Solvent | Temperature (°C) | Yield (%) | Reference |

| Manganese Pincer Complex | Aniline | Benzyl alcohol | t-BuOK / Toluene | 80 | 78 | nih.gov |

| CoNₓ@NC | Aniline | Benzyl alcohol | t-BuOK / Toluene | 140 | - | researchgate.net |

| FeCl₂ / Ligand | 4-Fluoroaniline | Benzyl alcohol | t-BuOK | 110 | 93 (as free base) | lookchem.com |

| Ni(30)/O-clay | Aniline | Benzyl alcohol | - | 70 | 70 (conversion) | researchgate.net |

These examples underscore the importance of both the metal center (e.g., Mn, Co, Fe, Ni) and the support or ligand environment in dictating the catalytic outcome. The support can influence catalyst dispersion, stability, and the nature of active sites, thereby affecting reaction efficiency.

Mechanistic Kinetic Models (e.g., Langmuir-Hinshelwood)

The Langmuir-Hinshelwood (L-H) model is one of the most widely accepted kinetic models for describing heterogeneously catalyzed reactions. It provides a framework for understanding how reactants adsorb onto a catalyst surface, react, and then desorb as products. The model assumes that the reaction occurs between molecules adsorbed on the catalyst surface and that the rate of reaction is proportional to the fraction of the surface covered by the reactants. learncheme.comyoutube.comyoutube.com

The general form of the Langmuir-Hinshelwood rate expression for a bimolecular reaction between reactants A and B is:

Rate = k * θₐ * θₑ

where:

k is the surface reaction rate constant.

θₐ and θₑ are the surface coverages of reactants A and B, respectively.

These surface coverages are related to the partial pressures or concentrations of the reactants and their adsorption equilibrium constants. learncheme.comyoutube.com

While specific Langmuir-Hinshelwood kinetic studies for this compound were not found, this model has been successfully applied to related reactions involving anilines. For example, the photocatalytic degradation of aniline and chloroanilines on nanocomposite photocatalysts has been described using the L-H model. mdpi.com In this context, the model helps to elucidate the relationship between the initial reaction rate, the concentration of the aniline derivative, and its adsorption characteristics on the catalyst surface. mdpi.com

Furthermore, kinetic studies on the N-alkylation of aniline with benzyl alcohol over a niobia (Nb₂O₅) catalyst validated a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, confirming the absence of mass transfer limitations. researchgate.net This indicates that the surface reaction between the adsorbed species is the rate-determining step. The application of these models is crucial for reactor design and optimization of reaction conditions in industrial settings.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool used in physical organic chemistry to elucidate reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a chemical reaction. wikipedia.orgprinceton.edu The KIE is expressed as the ratio of the rate constant of the reaction with a light isotope (k_light) to the rate constant with a heavy isotope (k_heavy). A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the substituted atom is not directly involved in bond breaking/formation. wikipedia.orgepfl.ch

There are no specific KIE studies available in the searched literature for reactions involving this compound. However, the principles of KIE can be applied to hypothesize how such studies could provide mechanistic insights into its reactions.

Similarly, KIE studies are instrumental in distinguishing between nucleophilic substitution mechanisms (Sₙ1 vs. Sₙ2). wikipedia.org For a hypothetical substitution reaction at the benzylic carbon of N-Benzyl-4-fluoroaniline, a small secondary KIE (kH/kD ≈ 1.1-1.2) would be expected for an Sₙ2 mechanism, whereas a larger secondary KIE (approaching 1.4) could suggest an Sₙ1 pathway due to the change in hybridization from sp³ to sp² in the transition state. wikipedia.org

Enzymatic transformations, such as the oxidative metabolism of N-benzyl-anilines, are also amenable to KIE studies. For example, deuterium (B1214612) KIEs have been used to probe the mechanisms of aromatic and benzylic hydroxylation catalyzed by enzymes. nih.gov A large KIE for benzylic hydroxylation (e.g., kH/kD ≈ 10) can indicate a mechanism involving hydrogen atom abstraction and quantum tunneling. nih.gov Such studies on N-Benzyl-4-fluoroaniline could clarify the mechanism of its metabolic N-debenzylation or ring hydroxylation. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Amine Reactivity and Derivatization

The secondary amine group in N-Benzyl-4-fluoroaniline is a key site of reactivity, functioning as both a base and a nucleophile. This allows for a variety of derivatization reactions.

Salt Formation: As a base, the amine readily reacts with acids to form salts. The subject of this article, this compound, is the product of the reaction of the free base with hydrochloric acid.

N-Alkylation and N-Arylation: As a nucleophile, the secondary amine can, in principle, undergo further alkylation or arylation to form a tertiary amine. However, direct alkylation can be difficult to control and may lead to quaternization. Catalytic methods are often preferred. For instance, nickel-catalyzed N-arylation has been reported for fluoroalkylamines. nih.gov

N-Acylation: This is a common and important reaction for amines. N-Benzyl-4-fluoroaniline can react with acid chlorides, anhydrides, or esters in a nucleophilic substitution reaction to form the corresponding amide. byjus.com This reaction, often referred to as acetylation when an acetyl group is introduced, is useful for several reasons. byjus.com Firstly, it converts the strongly activating amino group into a moderately activating N-acyl group, which allows for better control in electrophilic aromatic substitution reactions on the fluoroaniline (B8554772) ring, preventing polysubstitution and side reactions. youtube.com Secondly, the amide can serve as a protecting group for the amine, which can later be removed by hydrolysis to regenerate the amine. youtube.com A variety of methods exist for N-acylation, including greener approaches using benzotriazole (B28993) chemistry in water. mdpi.com

The synthesis of N-benzyl-4-fluoroaniline itself is a prime example of amine derivatization, specifically the N-alkylation of 4-fluoroaniline. An efficient iron-catalyzed method involves the reaction of 4-fluoroaniline with benzyl alcohol. lookchem.com

Oxidative Transformations

The N-Benzyl-4-fluoroaniline molecule possesses several sites susceptible to oxidative transformations, including the nitrogen atom, the benzylic carbon, and the aromatic rings.

A key study on the in vitro metabolism of N-benzyl-4-substituted anilines provides significant insight into the potential oxidative pathways for N-Benzyl-4-fluoroaniline. nih.gov The primary metabolic routes identified were:

N-Debenzylation: This is an oxidative cleavage of the C-N bond connecting the benzyl group to the nitrogen atom, yielding 4-fluoroaniline and benzaldehyde. This process is a major metabolic pathway in several species. nih.gov

Aniline-Ring Hydroxylation: This involves the enzymatic introduction of a hydroxyl group onto the 4-fluoroaniline ring, likely at a position ortho to the amino group. This is a common pathway for the detoxification of aromatic compounds. nih.gov

N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form an N-oxide or a hydroxylamine (B1172632) derivative. The study noted that hamster liver microsomes exhibited particularly high N-oxidase activity towards N-benzylanilines. nih.gov

The kinetic constants for some of these oxidative processes in related N-benzylanilines have been determined, indicating that the rates and preferred pathways can vary significantly depending on the specific substituent on the aniline ring and the biological system involved. nih.gov

In addition to metabolic transformations, chemical oxidation can occur. Under strong oxidizing conditions, the benzyl group of a related compound, N-Benzyl-4-nitroaniline, can be oxidized to a carboxylic acid. smolecule.com Furthermore, the oxidative coupling of benzyl alcohol with amines to form imines is a well-established reaction, often catalyzed by metal complexes. researchgate.net This reaction represents the first two steps of the "borrowing hydrogen" mechanism for N-alkylation and highlights the susceptibility of the benzylic C-H bonds to oxidation.

Stability and Decomposition Pathways in Reaction Media

The stability of this compound in various reaction media is a critical factor influencing its synthesis, purification, and application. Investigations into its reactivity have revealed several decomposition pathways, primarily influenced by conditions such as temperature, solvent, and the presence of catalysts.

One of the significant decomposition routes for the parent compound, N-benzyl-4-fluoroaniline, is through catalytic hydrogenation. researchgate.net This process can lead to both debenzylation and defluorination. researchgate.net The kinetics of palladium-catalyzed hydrogenation of N-benzyl-4-fluoroaniline have been studied, revealing the influence of various operating parameters on the reaction pathways. researchgate.net Specifically, temperature, hydrogen pressure, solvent type, and the presence of a buffer can direct the course of the reaction. researchgate.net

In the context of thermal stability, some N- and/or 2-substituted 4-fluoroanilines have demonstrated instability when dissolved in chloroform. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to identify the resulting decomposition products in these instances. researchgate.net

While not in a typical reaction medium, metabolic studies of N-benzyl-4-substituted anilines provide insight into potential chemical transformations. These studies have identified N-debenzylation, aniline-ring hydroxylation, and N-oxidation as metabolic pathways. nih.gov These biological transformations can sometimes mirror chemical degradation pathways under specific oxidative conditions.

General principles of hydrolytic degradation suggest that under aqueous conditions, compounds with functionalities similar to this compound could potentially undergo reactions such as oxidation, dehalogenation, and C-N bond cleavage. ijper.org The specific susceptibility of this compound to these pathways would depend on the pH, temperature, and presence of other reactive species in the medium.

Detailed Research Findings

The following table summarizes the key decomposition pathways and products identified in the literature for N-benzyl-4-fluoroaniline.

| Decomposition Pathway | Reaction Conditions | Major Products | Influencing Factors |

| Catalytic Hydrogenation | Pd catalyst, varying H2 pressure and temperature | 4-fluoroaniline, Toluene, Aniline | Temperature, H2 pressure, Solvent type, Buffer |

| Thermal Decomposition | In chloroform | Unspecified decomposition products | Solvent (chloroform) |

| Metabolic Pathways (in vitro) | Microsomal enzymes | N-debenzylation products, Aniline-ring hydroxylated products, N-oxidation products | Species, Sex (in rats) |

The stability of related compounds can also offer clues. For instance, 4-fluoroaniline, a primary decomposition product, is known to decompose upon heating, emitting highly toxic fumes of nitrogen oxides and hydrogen fluoride. nih.gov

Advanced Analytical Characterization Techniques for N Benzyl 4 Fluoroaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-Benzyl-4-fluoroaniline Hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, various NMR experiments can map out the molecule's complete structure.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of the free base, N-Benzyl-4-fluoroaniline, shows distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and fluoroaniline (B8554772) rings, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NH-) proton. rsc.org

The aromatic region of the spectrum typically displays complex multiplets. Protons on the unsubstituted benzyl ring appear in a characteristic pattern, while the protons on the 4-fluoroaniline (B128567) ring show splitting patterns influenced by the fluorine atom. rsc.orgrsc.org The methylene protons typically appear as a singlet, indicating no adjacent protons to couple with. rsc.org The amine proton also appears as a singlet. rsc.org

Table 1: ¹H NMR Spectral Data for N-Benzyl-4-fluoroaniline in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.44-7.36 | m | 5H | Ar-H (Benzyl ring) | rsc.org |

| 6.98-6.93 | t (J = 8.8 Hz) | 2H | Ar-H (Fluoroaniline ring, ortho to -NH) | rsc.org |

| 6.63-6.60 | m | 2H | Ar-H (Fluoroaniline ring, ortho to -F) | rsc.org |

| 4.34 | s | 2H | -CH₂- | rsc.org |

Note: Data is for the free base N-Benzyl-4-fluoroaniline. The spectrum for the hydrochloride salt may show slight variations in chemical shifts, particularly for the amine proton.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for N-Benzyl-4-fluoroaniline reveals distinct signals for each carbon atom in the benzyl and 4-fluoroaniline moieties, as well as the methylene bridge carbon. rsc.orgrsc.org

A key feature in the ¹³C NMR spectrum is the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine atom (C-F) appears as a doublet with a large coupling constant (¹JCF). rsc.org Other carbon atoms in the fluoroaniline ring also show smaller couplings to the fluorine atom (²JCF, ³JCF), which helps in their assignment. rsc.org

Table 2: ¹³C NMR Spectral Data for N-Benzyl-4-fluoroaniline in CDCl₃

| Chemical Shift (δ) ppm | Description | Reference |

|---|---|---|

| 157.44 (d, J = 236.3 Hz) | Aromatic C-F | rsc.org |

| 144.56 | Aromatic C-N | rsc.org |

| 139.31 | Aromatic C (Benzyl ring, ipso) | rsc.org |

| 128.73 | Aromatic CH (Benzyl ring) | rsc.org |

| 127.46 | Aromatic CH (Benzyl ring) | rsc.org |

| 115.71 (d, J = 21.8 Hz) | Aromatic CH (ortho to F) | rsc.org |

| 113.71 | Aromatic CH (ortho to N) | rsc.org |

Note: Data is for the free base N-Benzyl-4-fluoroaniline. The spectrum for the hydrochloride salt is expected to be very similar.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, confirming the presence of one unique fluorine environment in the molecule. The chemical shift of this fluorine signal is sensitive to its electronic surroundings and can be influenced by factors such as solvent and pH. nih.gov This technique is particularly useful for confirming the presence and purity of the fluorinated compound in a sample. rsc.org

To unambiguously confirm the structure and assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments can be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of protons within the benzyl and fluoroaniline rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is crucial for assigning the carbons in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in piecing together the molecular fragments, for instance, by showing a correlation between the methylene (-CH₂-) protons and the ipso-carbons of both aromatic rings, thus confirming the link between the benzyl and fluoroaniline groups.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion rates. It can be used to confirm that all the observed ¹H NMR signals belong to a single molecule, thereby verifying the sample's purity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula. longdom.orgmdpi.com For N-Benzyl-4-fluoroaniline (molecular formula C₁₃H₁₂FN), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. nih.gov An HRMS measurement that matches this calculated value provides definitive confirmation of the compound's elemental composition. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It combines the high separation capability of liquid chromatography with the precise mass identification of mass spectrometry. alwsci.com

In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column. A reversed-phase column, such as a C18, is commonly employed. The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to achieve optimal separation. ijper.org

Following chromatographic separation, the analyte enters the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are suitable ionization techniques. bris.ac.uk In positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion observed. High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Table 1: Predicted m/z Values for N-Benzyl-4-fluoroaniline in LC-MS

| Adduct | Predicted m/z (Monoisotopic Mass = 201.10) |

|---|---|

| [M+H]⁺ | 202.10 |

| [M+Na]⁺ | 224.08 |

| [M+K]⁺ | 240.05 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of this compound, the free base form is typically analyzed after liberation from the salt. The technique involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column to separate it from other volatile components. osti.gov

The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The high energy of EI (typically 70 eV) causes extensive and reproducible fragmentation of the molecule. whitman.edu The resulting mass spectrum serves as a chemical "fingerprint" that can be used for identification by matching against spectral libraries.

The fragmentation pattern of N-Benzyl-4-fluoroaniline is predictable. A key fragmentation pathway involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of highly stable ions. The molecular ion peak (M⁺) would be observed at m/z 201. The most prominent peaks in the spectrum are often from the stable benzyl cation (C₇H₇⁺) at m/z 91 (which can rearrange to the even more stable tropylium (B1234903) ion) and the fragment corresponding to the 4-fluoroaniline radical cation or related fragments. nih.govcore.ac.uk

Table 2: Expected Key Fragments in GC-MS of N-Benzyl-4-fluoroaniline

| Fragment Ion | Structure | Expected m/z |

|---|---|---|

| Molecular Ion | [C₁₃H₁₂FN]⁺• | 201 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| 4-Fluoroanilino-methyl Ion | [CH₂NHC₆H₄F]⁺ | 124 |

| 4-Fluorophenylaminium Ion | [HNC₆H₄F]⁺• | 110 |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, the IR spectrum provides clear evidence of its key structural features.

The spectrum will show characteristic absorption bands corresponding to the various vibrational modes of the molecule's functional groups. tsijournals.com The presence of the hydrochloride salt will be indicated by a broad absorption in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretching of the secondary ammonium salt. Other key peaks include the C-H stretches of the aromatic rings and the methylene bridge, C=C stretching vibrations within the aromatic rings, and the distinctive C-F stretching vibration. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium |

| N-H⁺ Stretch (Ammonium Salt) | 2400 - 2800 | Broad, Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1150 - 1250 | Strong |

Thermal Analysis Techniques (e.g., TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability and decomposition profile of a compound like this compound. researchgate.net

Table 4: Typical Experimental Parameters for TGA

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Thermogravimetric Analyzer |

| Temperature Range | 25 °C to 600 °C |

| Heating Rate | 10 - 20 °C/min |

| Atmosphere | Nitrogen (Inert) |

| Sample Pan | Alumina or Platinum |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, primarily HPLC and GC, are the gold standard for assessing the purity of pharmaceutical compounds and for monitoring the progress of chemical reactions. alwsci.comyoutube.com Their high resolving power allows for the separation and quantification of the main component from process-related impurities, starting materials, and by-products. iltusa.com

For purity assessment of this compound, a validated, stability-indicating HPLC method is typically developed. chromatographyonline.com Such a method must be able to separate the target compound from all potential and known impurities. The method validation process, as per regulatory guidelines, would establish parameters like linearity, accuracy, precision, specificity, and the limit of detection (LOD) and quantification (LOQ) for each impurity. nih.gov

During the synthesis of this compound (e.g., from the N-alkylation of 4-fluoroaniline with a benzylating agent), chromatography is essential for reaction monitoring. rsc.orgnih.gov Small aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC or GC-MS. This allows chemists to track the consumption of starting materials (e.g., 4-fluoroaniline) and the formation of the desired product. This real-time or near-real-time analysis is crucial for optimizing reaction conditions, determining reaction completion, and minimizing the formation of impurities. rsc.org

Table 5: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Example Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Computational Chemistry and Theoretical Modeling of N Benzyl 4 Fluoroaniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of N-Benzyl-4-fluoroaniline hydrochloride at the atomic and molecular levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its electronic structure and predict its reactivity. researchgate.netekb.eg

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. chemrxiv.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. ekb.eg Furthermore, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. ekb.eg Studies on similar fluoroaniline (B8554772) structures have utilized these methods to provide a detailed understanding of their molecular properties. researchgate.netchemrxiv.orgresearchgate.net

Table 1: Calculated Electronic Properties of Aromatic Amines from DFT Studies This table presents representative data from DFT studies on related aromatic amine compounds to illustrate the typical parameters calculated for this compound.

| Calculated Parameter | Typical Significance | Example Value (Related Compounds) |

|---|---|---|

| EHOMO (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.5 eV |

| ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Electronegativity (χ) | Measure of the ability to attract electrons. | 3.0 to 4.0 eV |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution. | 2.0 to 2.5 eV |

Conformer Analysis and Stability

This compound possesses several rotatable bonds, leading to various possible conformations (conformers). Computational studies are crucial for identifying the most stable conformers and understanding the energy landscape of the molecule. scielo.brresearchgate.net DFT calculations can be performed to optimize the geometry of different potential conformers and calculate their relative energies. scielo.brresearchgate.net

The key rotational barriers in this compound are around the C-N bond connecting the aniline (B41778) ring to the benzyl (B1604629) group and the C-C bond between the benzyl CH₂ group and its phenyl ring. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped out. This analysis reveals the lowest-energy (most stable) conformations and the energy barriers for interconversion between them. Such studies, performed on similar N-benzyl compounds, have successfully identified hindered rotational equilibria in solution. scielo.brresearchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in the reviewed literature, this technique is highly applicable for studying its dynamic behavior. MD simulations could provide insights into how the molecule behaves over time in different environments, such as in aqueous solution or in the presence of a biological macromolecule like a protein receptor. mdpi.comnih.govscispace.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, solvent interactions, and binding dynamics. mdpi.comscispace.com

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a vital tool for elucidating reaction mechanisms, involving the mapping of reaction pathways and the characterization of transition states. For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, DFT can be used to model the entire reaction coordinate.

This involves locating the structures of the reactants, products, and any intermediates, as well as the high-energy transition state that connects them. The calculated activation energy (the energy difference between the reactants and the transition state) provides a prediction of the reaction rate. Studies on the solvolysis of substituted benzyl chlorides have demonstrated how computational modeling, in conjunction with experimental data and concepts like the Hammett relationship, can elucidate changes in mechanism and transition state structure. nih.gov This type of analysis can determine whether a reaction proceeds through a stepwise or concerted mechanism and how substituents on the aromatic rings influence reactivity. nih.gov

Spectroscopic Parameter Prediction (e.g., GIAO-DFT for NMR shifts)

Theoretical calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a highly accurate and commonly used approach for predicting NMR chemical shifts. nih.govrsc.orgnyu.eduresearchgate.netnrel.gov

For this compound, GIAO-DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nrel.gov Comparing the predicted spectra with experimental data can confirm the molecular structure and help assign specific resonances. nih.govrsc.org This predictive power is especially valuable for distinguishing between isomers or identifying preferred tautomers in solution. rsc.org

Table 2: Common DFT Functionals and Basis Sets for GIAO NMR Prediction

| Component | Examples | Description |

|---|---|---|

| DFT Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy in DFT. The choice of functional affects the accuracy of the prediction. |

| Basis Set | 6-31G(d), 6-311++G(d,p), cc-pVDZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets generally provide higher accuracy at a greater computational cost. |

| Solvation Model | PCM, CPCM, SMD | Accounts for the effect of the solvent on the molecule's geometry and electronic structure, improving the accuracy of predicted chemical shifts in solution. |

Pharmacophore Modeling in Structure-Activity Relationship (SAR) Studies for Derivatives

N-Benzyl-4-fluoroaniline can serve as a core structure for designing new biologically active molecules. Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. dovepress.com

For derivatives of N-Benzyl-4-fluoroaniline, a pharmacophore model can be developed based on a set of known active compounds. dovepress.com This model serves as a 3D query to screen large virtual libraries of compounds to identify new potential hits. dovepress.com Subsequently, Quantitative Structure-Activity Relationship (QSAR) studies can be performed. 2D- and 3D-QSAR models build a mathematical relationship between the chemical structures of the derivatives and their biological activity. nih.gov These models help in understanding which structural modifications on the N-benzyl or 4-fluoroaniline (B128567) rings are likely to enhance or diminish activity, thereby guiding the rational design of more potent and selective compounds. mdpi.comnih.govmdpi.com

N Benzyl 4 Fluoroaniline Hydrochloride As a Key Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The application of N-Benzyl-4-fluoroaniline hydrochloride is particularly prominent in medicinal chemistry, where it facilitates the construction of various therapeutic agents. Its derivatives are integral to the frameworks of drugs targeting a range of diseases, from hypercholesterolemia to cancer.

Precursors for Cholesterol Absorption Inhibitors (e.g., Ezetimibe Related Compounds)

N-Benzyl-4-fluoroaniline is a key precursor in the synthesis of cholesterol absorption inhibitors like Ezetimibe. nih.govguidechem.com Ezetimibe functions by preventing the absorption of cholesterol from the small intestine. The 4-fluorophenyl group, derived from the N-benzyl-4-fluoroaniline starting material, is a crucial component of the Ezetimibe structure. nih.govgoogle.com In the synthetic pathway, the N-benzyl group serves as a protecting group for the aniline (B41778) nitrogen, which is removed later in the process. researchgate.netresearchgate.net This strategy allows for the controlled and efficient assembly of the final drug molecule. nih.gov The synthesis often involves the reaction of an imine derived from 4-fluoroaniline (B128567) with other reagents to construct the core azetidinone ring of Ezetimibe. google.comnih.govresearchgate.net

Intermediates for Anti-Cancer Agents (e.g., Quinolone and Pyrimidine (B1678525) Derivatives)

The structural motif of N-benzyl-4-fluoroaniline is incorporated into various anti-cancer agents, including those based on quinoline (B57606) and pyrimidine scaffolds. For instance, research has shown that reacting 2-allyl-N-benzyl-4-fluoroaniline with sulfuric acid leads to the formation of halogeno-substituted dibenzo[b,e]azepines and dibenzo[b,f]azocines, complex heterocyclic systems that can serve as backbones for therapeutic agents. researchgate.net Furthermore, 4-fluoroaniline is used as a reagent in the synthesis of novel 3-methylquinoxaline derivatives, which have been investigated as potential anti-cancer agents that induce apoptosis by targeting VEGFR-2. tandfonline.com

Building Block for Kinase Inhibitors (e.g., Gefitinib, Sorafenib, Sunitinib Related)

Kinase inhibitors are a vital class of targeted cancer therapies, and this compound is a fundamental building block for several of them. The 4-fluoroaniline moiety is a common feature in many of these drugs.

Gefitinib: The synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, frequently involves the condensation of a quinazoline (B50416) core with 3-chloro-4-fluoroaniline (B193440). ukm.mynih.govresearchgate.net The 4-fluoroaniline part of the molecule is essential for its binding to the ATP pocket of the EGFR kinase. researchgate.netacs.org

Sorafenib: This multi-kinase inhibitor, used to treat kidney and liver cancer, also incorporates a 4-fluoroaniline derivative in its structure. tandfonline.comrsc.org The synthesis involves coupling the fluorinated aniline component to the core structure of the drug. researchgate.net

Sunitinib: An oral, multi-targeted receptor tyrosine kinase inhibitor, Sunitinib's synthesis utilizes 4-fluoroaniline as a starting material. deepdyve.comresearchgate.netresearchgate.netgoogle.com The process involves several steps to construct the final complex molecule, where the 4-fluorophenyl group is a key pharmacophoric element.

| Kinase Inhibitor | Role of the 4-Fluoroaniline Moiety | Key Synthetic Step |

| Gefitinib | Binds to the ATP-binding site of EGFR kinase. researchgate.net | Condensation with a chlorinated quinazoline derivative. ukm.mynih.gov |

| Sorafenib | Essential component for multi-kinase inhibitory activity. researchgate.nettandfonline.com | Coupling reactions to form the urea (B33335) linkage. |

| Sunitinib | Critical for targeting multiple receptor tyrosine kinases. researchgate.netgoogle.com | Condensation with an oxindole (B195798) derivative. deepdyve.comresearchgate.net |

Synthesis of Substance P (Neurokinin-1) Receptor Antagonists

N-Benzyl-4-fluoroaniline is a key intermediate in the synthesis of Aprepitant, a Neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. researchgate.netacs.org A crucial step in the synthesis involves the palladium-catalyzed hydrogenation of N-benzyl-4-fluoroaniline. researchgate.net This reaction removes the benzyl (B1604629) protecting group to yield 4-fluoroaniline, which is then incorporated into the final morpholine (B109124) ring structure of the antagonist. researchgate.netacs.org The kinetics of this hydrogenation process have been studied to optimize the reaction and prevent side reactions like defluorination. researchgate.netacs.org

Applications in Material Science Research

The utility of this compound extends beyond pharmaceuticals into the realm of material science, where its derivatives are used to create novel organic materials with specialized properties.

Precursors for Advanced Organic Materials (e.g., Nonlinear Optical Compounds)

Derivatives of N-benzyl-4-fluoroaniline are explored as precursors for materials with nonlinear optical (NLO) properties, which are essential for applications in telecommunications and optical computing. The electronic properties of molecules like N-benzylidene-4-fluoroaniline have been investigated for this purpose. In a different application within materials science, 4-fluoroaniline hydrochloride has been used to synthesize novel fluoro-functionalized arylimido-substituted hexamolybdates. acs.org These inorganic-organic hybrid materials are created by reacting the aniline hydrochloride with molybdate (B1676688) clusters, demonstrating the compound's role in creating advanced materials with unique electronic and structural properties. acs.org

Derivatization for Specialty Chemicals and Reagents

The reactivity of the N-benzyl group and the fluorinated aniline core makes this compound a valuable precursor for a range of specialty chemicals. The benzyl group can serve as a protecting group that can be readily cleaved, or it can be the site of further functionalization. Concurrently, the fluoro-substituted aromatic ring can be activated for substitution reactions, particularly at the ortho position to the amino group.

Synthesis of N- and 2-Substituted 4-Fluoroanilines

The synthesis of N- and 2-substituted 4-fluoroanilines from this compound leverages two primary strategies: N-alkylation/arylation followed by debenzylation, and directed ortho-metalation for substitution at the C2 position.

The secondary amine functionality of N-Benzyl-4-fluoroaniline allows for the introduction of a variety of substituents on the nitrogen atom. This is typically achieved through N-alkylation or N-arylation reactions. For instance, reaction with alkyl halides or aryl halides under appropriate basic conditions can yield a range of N,N-disubstituted aniline derivatives. Subsequent removal of the benzyl group, often through catalytic hydrogenation, unmasks the secondary amine, providing access to N-substituted 4-fluoroanilines that might be challenging to synthesize directly.

Furthermore, the nitrogen atom in the N-benzyl-4-fluoroaniline framework can direct metalation to the ortho position of the aromatic ring. This process, known as directed ortho-metalation (DoM), typically involves the use of strong organolithium bases such as n-butyllithium or s-butyllithium. wikipedia.orgorganic-chemistry.orgbaranlab.org The lithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 2-position. Subsequent debenzylation affords the corresponding 2-substituted 4-fluoroanilines.

| Starting Material | Reagents | Product | Application |

| N-Benzyl-4-fluoroaniline | 1. Alkyl/Aryl Halide, Base2. H₂, Pd/C | N-Substituted-4-fluoroaniline | Pharmaceutical intermediates, agrochemicals |

| N-Benzyl-4-fluoroaniline | 1. Organolithium Base2. Electrophile3. Deprotection | 2-Substituted-4-fluoroaniline | Specialty reagents, materials science |

Generation of Functionalized Amine Compounds

The benzyl group in this compound primarily serves as a protecting group for the amine functionality. This protection allows for various chemical transformations to be performed on other parts of the molecule without affecting the reactive amino group. Once the desired modifications are complete, the benzyl group can be efficiently removed to generate the final functionalized amine compound.

A common and effective method for the deprotection of N-benzylamines is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process is generally clean and results in high yields of the debenzylated product. Other methods for N-debenzylation include the use of strong acids or oxidizing agents, although these may not be compatible with all functional groups present in the molecule.

The resulting 4-fluoroaniline derivatives are valuable intermediates in their own right, serving as precursors for the synthesis of a wide range of biologically active molecules and functional materials. The presence of the fluorine atom can significantly influence the physicochemical properties of the final compounds, such as their metabolic stability and binding affinity to biological targets.

| Precursor | Deprotection Method | Product | Significance |

| N-Benzyl-N-alkyl-4-fluoroaniline | Catalytic Hydrogenation (H₂, Pd/C) | N-Alkyl-4-fluoroaniline | Building block for pharmaceuticals |

| 2-Substituted-N-benzyl-4-fluoroaniline | Catalytic Hydrogenation (H₂, Pd/C) | 2-Substituted-4-fluoroaniline | Precursor for advanced materials |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is paramount for the sustainable and economical transformation of N-Benzyl-4-fluoroaniline hydrochloride into valuable downstream products. Future research in this area is expected to focus on several key aspects:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions are powerful tools for the synthesis of N-aryl and N-alkyl amines. nih.gov Future work could focus on developing more active and stable palladium catalysts for the arylation of N-Benzyl-4-fluoroaniline, allowing for the synthesis of a diverse range of triarylamines. The use of advanced phosphine (B1218219) ligands could enable these reactions to proceed under milder conditions and with lower catalyst loadings. mit.edu Furthermore, exploring the direct C-H activation of the aniline (B41778) ring or the benzyl (B1604629) group could open up new avenues for functionalization. nih.gov

Biocatalytic Transformations: Biocatalysis offers a green and sustainable alternative to traditional chemical methods. The use of enzymes, such as nitroreductases for aniline synthesis, is a growing field. nih.govacs.org Future research could explore the development of novel enzymes, through directed evolution, for the selective transformation of this compound. For instance, engineered amine dehydrogenases could be employed for the asymmetric synthesis of chiral amines starting from this precursor.

High-Throughput Screening of Catalysts: The discovery of novel and efficient catalysts can be accelerated through high-throughput screening techniques. sigmaaldrich.comnih.govscienceintheclassroom.org Robotic platforms can be utilized to rapidly screen large libraries of catalysts and reaction conditions for the transformation of this compound. scienceintheclassroom.org This approach can significantly reduce the time and resources required for catalyst development and optimization.

| Catalytic System | Potential Transformation | Key Research Focus |

|---|---|---|

| Palladium-Phosphine Complexes | C-N and C-C cross-coupling reactions | Development of air- and moisture-stable catalysts, ligand design for enhanced reactivity and selectivity. |

| Biocatalysts (e.g., Engineered Enzymes) | Asymmetric synthesis, selective functionalization | Directed evolution of enzymes for specific transformations, optimization of reaction conditions for biocatalytic processes. |

| Copper-based Catalysts | N-Arylation reactions | Development of ligand-free and water-tolerant catalytic systems for greener synthesis. researchgate.net |

Exploration of New Synthetic Applications and Target Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds: N-substituted anilines are key precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Future research could explore the use of this compound in the synthesis of quinolines, a class of compounds known for their diverse pharmacological activities. nih.govnih.govresearchgate.netderpharmachemica.comorientjchem.org For instance, the Doebner-von Miller reaction or related multicomponent reactions could be employed to construct the quinoline (B57606) scaffold. nih.gov

Precursor for Bioactive Molecules: The N-benzyl and 4-fluoroaniline (B128567) moieties are present in numerous biologically active compounds. Research is ongoing into the synthesis of novel compounds with potential anti-inflammatory or other therapeutic activities. nih.govfrontiersin.orgresearchgate.net this compound can serve as a key building block for the synthesis of analogues of known drugs or for the discovery of new pharmacologically active agents. For example, it could be used to synthesize derivatives of N-benzyl-N-methyldecan-1-amine, which has shown anti-inflammatory properties. frontiersin.org

Development of Novel Functional Materials: The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, making them suitable for applications in materials science. Future research could investigate the incorporation of the N-Benzyl-4-fluoroaniline moiety into polymers or other functional materials to tune their optical or electronic properties.

Advanced Computational Studies for Rational Design

Computational chemistry plays an increasingly important role in modern chemical research, enabling the rational design of molecules and the prediction of their properties.

Quantum Mechanical Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. researchgate.netnih.govresearchgate.net These studies can help in understanding reaction mechanisms and in predicting the regioselectivity of various transformations. For example, DFT could be used to model the transition states of catalytic cycles involving this molecule, aiding in the design of more efficient catalysts. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of this compound and its derivatives. researchgate.net This information is particularly valuable in drug design, where understanding the binding of a molecule to its biological target is crucial. MD simulations could be used to predict the binding affinity of novel compounds derived from this precursor to specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of molecules with their biological activity. nih.gov By developing QSAR models for a series of compounds derived from this compound, it would be possible to predict the activity of new, unsynthesized molecules, thereby guiding the synthetic efforts towards more potent compounds.

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of reactivity and selectivity. | Understanding of reaction pathways, rational catalyst design. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, prediction of binding modes and affinities. | Rational design of ligands for specific biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | Prioritization of synthetic targets with desired biological profiles. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies, such as flow chemistry and automated synthesis platforms, holds the potential to significantly improve the efficiency, safety, and scalability of chemical processes.

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. beilstein-journals.org The synthesis of N-substituted anilines can be effectively performed in continuous flow reactors. mdpi.com Future research could focus on developing robust and efficient continuous flow processes for the synthesis and transformation of this compound, potentially enabling on-demand production of this important intermediate and its derivatives.

Automated Synthesis Platforms: Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery and optimization of new reactions and molecules. youtube.com These platforms can be used to rapidly explore a wide range of reaction parameters for the synthesis of derivatives of this compound, leading to the rapid identification of optimal conditions. The use of cartridge-based automated synthesizers could further simplify the process, making it accessible to a broader range of researchers.

The continued exploration of these future directions and emerging research avenues will undoubtedly unlock the full potential of this compound as a versatile building block in organic synthesis, with far-reaching implications for the development of new catalysts, pharmaceuticals, and functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-4-fluoroaniline Hydrochloride, and how do reaction conditions influence yield?